molecular formula C22H31NO4 B6117197 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B6117197
M. Wt: 373.5 g/mol
InChI Key: RJTHOZZSPZYRQW-VALPZHIASA-N
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Description

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one is an organic compound with a complex structure that includes a butanoyl group, a diethoxyphenyl group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexenone ring and the introduction of the butanoyl and diethoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Cyclohexenone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Butanoyl Group: This step may involve acylation reactions using butanoyl chloride or similar reagents.

    Attachment of the Diethoxyphenyl Group: This can be done through substitution reactions using diethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or cyclohexenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

    Pathways: The compound can influence various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Butanoyl-3-hydroxy-6-(3-phenoxyphenyl)cyclohex-2-en-1-one: This compound has a similar structure but with a hydroxy group instead of an amino group.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the diethoxyphenyl group but has a different core structure.

Properties

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-4-8-18(24)22-17(9-7-10-19(22)25)23-14-13-16-11-12-20(26-5-2)21(15-16)27-6-3/h11-12,15,24H,4-10,13-14H2,1-3H3/b22-18+,23-17?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTHOZZSPZYRQW-VALPZHIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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